N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an ethoxyphenyl group, a thiophenyl group, and a cyclopentane ring
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-4-3-8-14(15)19-17(20)18(11-5-6-12-18)16-10-7-13-22-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAGCIRXZGNQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction involving 2-ethoxyphenol and a suitable alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- N-(2-ethoxyphenyl)-1-(furan-2-yl)cyclopentane-1-carboxamide
- N-(2-ethoxyphenyl)-1-(thiophen-3-yl)cyclopentane-1-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a thiophene moiety and an ethoxyphenyl group, contributing to its unique chemical properties. The structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of various biological pathways, including:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis.
- Receptor binding : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the in vitro findings regarding its cytotoxic effects.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of this compound against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
